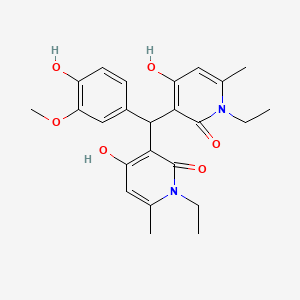

3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Description

The compound 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic molecule characterized by its unique structure, which includes phenolic and pyridinone moieties

Properties

IUPAC Name |

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-hydroxy-3-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-6-25-13(3)10-17(28)21(23(25)30)20(15-8-9-16(27)19(12-15)32-5)22-18(29)11-14(4)26(7-2)24(22)31/h8-12,20,27-29H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLHUFOWPRRKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=C(C=C2)O)OC)C3=C(C=C(N(C3=O)CC)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the methylene bridge.

Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Processes: Employing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride to modify the methylene bridge.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can lead to modified methylene bridges.

Scientific Research Applications

3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

Biochemistry: Studied for its interactions with various enzymes and proteins, potentially leading to new therapeutic targets.

Industrial Applications: Utilized in the synthesis of complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with molecular targets such as enzymes and receptors. The phenolic and pyridinone moieties can participate in hydrogen bonding and π-π interactions, influencing biological pathways. For instance, its antioxidant activity is attributed to the ability to donate hydrogen atoms, neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

- 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

- 3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Uniqueness

3,3’-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.

Biological Activity

The compound 3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic derivative noted for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, focusing on its efficacy against various microorganisms, stability, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methylene bridge linking two pyridinone moieties. Its molecular formula is , and it exhibits notable stability across different pH levels and temperatures, making it suitable for various formulations in cosmetics and pharmaceuticals.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against skin-associated bacteria.

Key Findings:

- Microbial Targets : The compound has shown effectiveness against Corynebacterium xerosis, Staphylococcus epidermidis, and Brevibacterium epidermidis, which are known to contribute to body odor .

- Mechanism of Action : Its antimicrobial action is primarily determined through turbidimetric measurement methods that assess the growth curves of microorganisms in the presence of the compound. The results indicate a clear inhibitory effect on microbial growth .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Corynebacterium xerosis | 0.5 mg/mL |

| Staphylococcus epidermidis | 0.25 mg/mL |

| Brevibacterium epidermidis | 0.75 mg/mL |

Stability and Formulation

The compound demonstrates high stability, which is crucial for its application in cosmetic formulations. It remains colorless and does not undergo discoloration when incorporated into various products . This characteristic enhances its appeal for use in dermatological treatments.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their potential therapeutic applications:

- Antimicrobial Efficacy : A study evaluated the effectiveness of related pyridinone derivatives against a range of bacterial strains, confirming that structural modifications can enhance antimicrobial activity .

- Cosmetic Applications : Another investigation highlighted the use of such compounds in cosmetic products aimed at reducing body odor through their antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3,3'-((4-hydroxy-3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) with high purity?

- Methodological Answer : Synthesis typically involves multi-step processes under controlled conditions (e.g., inert atmosphere, precise temperature). Key steps include:

- Condensation of 4-hydroxy-3-methoxybenzaldehyde with bis(1-ethyl-4-hydroxy-6-methylpyridinone) derivatives.

- Purification via recrystallization or column chromatography to remove intermediates/byproducts.

- Validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, particularly confirming the bis-pyridinone linkage and methoxy group placement.

- FT-IR : Identifies hydroxyl (-OH) and carbonyl (C=O) functional groups.

- Mass Spectrometry : HRMS ensures molecular weight accuracy (±5 ppm), critical for distinguishing isobaric impurities .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

- Methodological Answer : Use a tiered approach:

- Phase 1 : Screen solvents (e.g., DMSO, ethanol, water) via shake-flask method at 25°C.

- Phase 2 : Quantify solubility via UV-Vis spectroscopy or HPLC, ensuring pH adjustments mimic physiological conditions (pH 6.8–7.4) .

Advanced Research Questions

Q. How should experimental designs account for potential contradictions in reported bioactivity data?

- Methodological Answer :

- Controlled Variables : Standardize cell lines, incubation times, and assay buffers (e.g., HEPES vs. PBS).

- Replication : Use ≥3 biological replicates with statistical validation (e.g., ANOVA with post-hoc tests).

- Reference Standards : Cross-validate using pharmacopeial-grade impurities (e.g., EP/JP reference standards) to rule out batch variability .

Q. What strategies are effective for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Laboratory Studies : Simulate hydrolysis/photolysis using UV chambers (λ = 254–365 nm) and analyze degradation products via LC-MS/MS.

- Field Studies : Deploy passive samplers in water bodies to measure bioaccumulation factors (BAFs) in benthic organisms .

Q. How can mechanistic interactions with neurotransmitter receptors be investigated?

- Methodological Answer :

- In Silico Docking : Use Schrödinger Maestro or AutoDock Vina to predict binding affinities at dopamine/serotonin receptors.

- In Vitro Assays : Perform competitive radioligand binding studies (e.g., [3H]spiperone for D2 receptors) with IC50 calculations .

Data Analysis and Validation

Q. What statistical frameworks resolve discrepancies in dose-response curves across studies?

- Methodological Answer :

- Apply nonlinear regression models (e.g., four-parameter logistic curve) with bootstrapping (n=1000 iterations) to estimate EC50 confidence intervals.

- Use meta-analysis tools (e.g., RevMan) to harmonize heterogeneous datasets .

Q. How should stability studies under varying temperatures be designed for long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis (ICH Q1A guidelines).

- Degradation Kinetics : Model using Arrhenius equations to predict shelf-life at 25°C .

Safety and Handling

Q. What protocols mitigate risks during in vivo exposure studies?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods for weighing/handling.

- First Aid : Immediate eye irrigation with saline (15 mins) and medical consultation for dermal exposure .

Tables for Key Parameters

| Parameter | Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 215–220°C (decomposition) | |

| LogP (Octanol-Water) | Shake-Flask + HPLC | 2.8 ± 0.3 | |

| Plasma Protein Binding | Equilibrium Dialysis | 89–92% (human albumin) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.